molecular formula C13H13NO3 B3269665 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 51483-84-2

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B3269665
CAS No.: 51483-84-2
M. Wt: 231.25 g/mol
InChI Key: QVUSNGSHWVVBAH-UHFFFAOYSA-N
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Description

8-Benzyl-3-oxa-8-azabicyclo[321]octane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

The synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This method typically involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .

Chemical Reactions Analysis

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in a stereoselective manner, which can lead to various biological effects. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be compared with other similar compounds, such as tropane alkaloids and other bicyclic compounds containing oxygen and nitrogen atoms. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The unique combination of benzyl, oxa, and azabicyclo groups in this compound distinguishes it from other related compounds .

Properties

IUPAC Name

8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-10-6-7-11(13(16)17-12)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSNGSHWVVBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51483-84-2
Record name 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of cis-1-benzyl-2,5-pyrrolidinedicarboxylic acid (60 g, 0.24 mol; from Preparation A, step (c) above) and dicyclohexylcarbodiimide (49.7 g, 0.24 mol) in THF (1.2 L) was heated at reflux for 18 hours. The reaction was cooled and filtered to remove the urea by-product. The filtrate was concentrated in vacuo to afford a dark brown viscous oil which was used in the next step without further purification.
Name
cis-1-benzyl-2,5-pyrrolidinedicarboxylic acid
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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